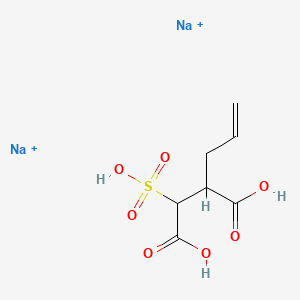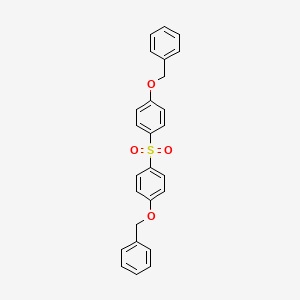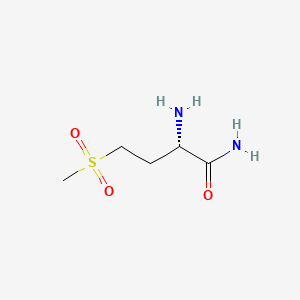
1-Tridecanol, phosphate, cobalt(2+) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tridecanol, phosphate, cobalt(2+) salt is a chemical compound with the molecular formula C₁₃H₂₇CoO₄P and a molecular weight of 337.258041. It is a coordination complex where cobalt(2+) ions are coordinated with phosphate groups derived from 1-tridecanol.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tridecanol, phosphate, cobalt(2+) salt can be synthesized through a multi-step process involving the reaction of 1-tridecanol with phosphoric acid to form the phosphate ester. This intermediate is then reacted with cobalt(2+) salts, such as cobalt(2+) chloride or cobalt(2+) sulfate, under controlled conditions to yield the final product. The reaction typically requires a solvent, such as ethanol or methanol, and may be carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process begins with the esterification of 1-tridecanol with phosphoric acid, followed by the addition of cobalt(2+) salts. The reaction mixture is then subjected to purification steps, such as filtration and crystallization, to obtain the pure compound. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Tridecanol, phosphate, cobalt(2+) salt undergoes various chemical reactions, including:
Oxidation: The cobalt(2+) ion can be oxidized to cobalt(3+) under specific conditions, leading to changes in the compound’s properties.
Reduction: The cobalt(2+) ion can be reduced to cobalt(0) or cobalt(1+) in the presence of strong reducing agents.
Substitution: The phosphate groups can be substituted with other ligands, altering the coordination environment of the cobalt(2+) ion
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Ligands such as ammonia, ethylenediamine, or other phosphates under controlled pH and temperature
Major Products:
Oxidation: Cobalt(3+) complexes with altered electronic properties.
Reduction: Lower oxidation state cobalt complexes with potential catalytic applications.
Scientific Research Applications
1-Tridecanol, phosphate, cobalt(2+) salt has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation processes.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying metal ion interactions in biological systems.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the formulation of specialty coatings, lubricants, and as an additive in polymer production
Mechanism of Action
The mechanism of action of 1-Tridecanol, phosphate, cobalt(2+) salt involves its interaction with molecular targets through coordination chemistry. The cobalt(2+) ion can form complexes with various biological molecules, such as proteins and nucleic acids, potentially altering their function. The phosphate groups facilitate binding to specific sites, enhancing the compound’s efficacy. The pathways involved may include inhibition of enzymatic activity, disruption of metal ion homeostasis, and induction of oxidative stress .
Comparison with Similar Compounds
- 1-Dodecanol, phosphate, cobalt(2+) salt
- 1-Tetradecanol, phosphate, cobalt(2+) salt
- 1-Pentadecanol, phosphate, cobalt(2+) salt
Comparison: 1-Tridecanol, phosphate, cobalt(2+) salt is unique due to its specific chain length and the resulting physicochemical properties. Compared to similar compounds with different alkyl chain lengths, it may exhibit distinct solubility, stability, and reactivity profiles. These differences can influence its suitability for various applications, making it a valuable compound for targeted research and industrial uses .
Properties
CAS No. |
93165-90-3 |
|---|---|
Molecular Formula |
C13H27CoO4P |
Molecular Weight |
337.26 g/mol |
IUPAC Name |
cobalt(2+);tridecyl phosphate |
InChI |
InChI=1S/C13H29O4P.Co/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16;/h2-13H2,1H3,(H2,14,15,16);/q;+2/p-2 |
InChI Key |
UDGAQZUKJSHOJM-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCOP(=O)([O-])[O-].[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


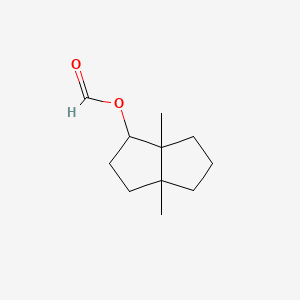
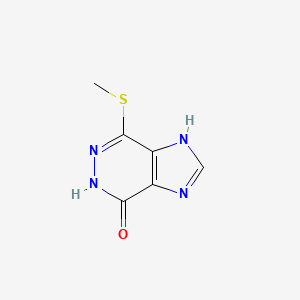
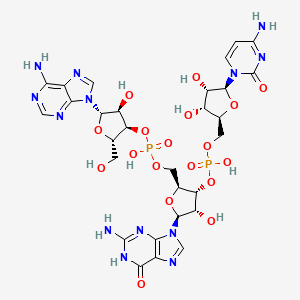

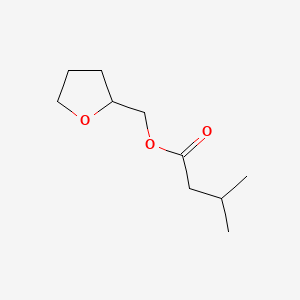
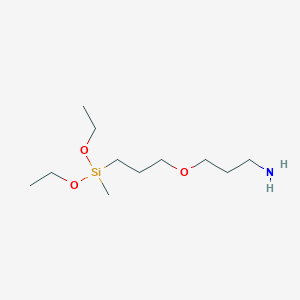
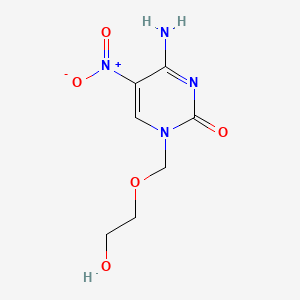
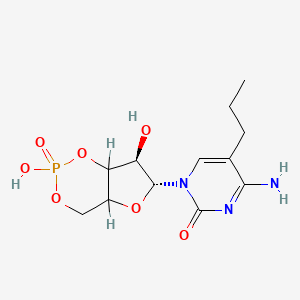

![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B12652033.png)
